[(4R,8aS)-4-(aminomethyl)-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol
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Overview
Description
The compound “[(4R,8aS)-4-(aminomethyl)-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol” has a CAS Number of 2171224-32-9 . It has a molecular weight of 186.25 and its IUPAC name is (4R,8aS)-4-(aminomethyl)hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-yl)methanol .
Physical and Chemical Properties Analysis
This compound is an oil at room temperature . It should be stored at 4 degrees Celsius .Scientific Research Applications
Synthesis of Antitubercular and Antifungal Derivatives
The compound is used in the synthesis of morpholin-4-ylmethyl derivatives, which have shown significant antitubercular and antifungal activities. This suggests its potential role in the development of treatments for tuberculosis and fungal infections (Syed, Ramappa, & Alegaon, 2013).
Aminomethylation Reactions
The compound participates in aminomethylation reactions with various substrates, leading to the formation of 2-aminomethylpyrroles and 2-aminomethyl-4,5,6,7-tetrahydroindoles. These reactions are important for synthesizing biologically active polymers and other indole derivatives, indicating its relevance in the field of organic chemistry and drug development (Markova, Sobenina, Ushakov, Ivanov, & Trofimov, 2017).
Synthesis of Pyrrolo[1,2-a]quinoxalines
It's involved in the synthesis of pyrrolo[1,2-a]quinoxalines, which are compounds of interest due to their potential pharmacological properties. The synthesis process and the understanding of its mechanism are crucial for advancing research in medicinal chemistry (Kim, Kurasawa, Yoshii, Masuyama, Takada, & Okamoto, 1990).
Safety and Hazards
Properties
IUPAC Name |
[(4R,8aS)-4-(aminomethyl)-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c10-5-9(6-12)7-13-4-8-2-1-3-11(8)9/h8,12H,1-7,10H2/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHSZQMAMVRWTA-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC(N2C1)(CN)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2COC[C@@](N2C1)(CN)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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